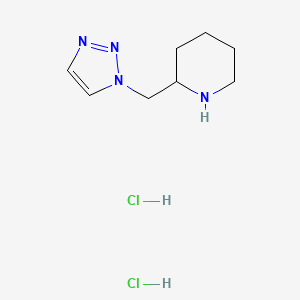![molecular formula C22H20N2O3 B2674256 N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide CAS No. 824945-87-1](/img/structure/B2674256.png)
N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" is a complex organic molecule with potential applications in various scientific fields. This compound's intricate structure suggests its use in specialized biochemical applications and research studies focusing on molecular interactions and drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" typically involves multi-step organic synthesis processes. It starts with the preparation of basic aromatic compounds, followed by successive reactions to introduce the necessary functional groups. Common reaction conditions may include:
Refluxing in organic solvents
Catalysis using transition metals
Purification through chromatography
Industrial Production Methods: While detailed industrial production methods for such specific compounds may not be readily available, large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
化学反应分析
Types of Reactions: "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" can undergo several types of chemical reactions, including:
Oxidation: Typically involving reagents like potassium permanganate.
Reduction: Using agents like lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, strong acids, or bases.
Major Products Formed: Depending on the reaction conditions and reagents used, the compound can form various derivatives with different functional groups, which can be isolated and characterized for further study.
科学研究应用
Chemistry: In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its structural components make it valuable for studying reaction mechanisms and molecular interactions.
Biology: Biologically, this compound might be studied for its potential interactions with proteins or nucleic acids. It could serve as a model compound for understanding binding affinities and biochemical pathways.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. They might have potential as therapeutic agents or as tools for drug delivery research.
Industry: Industrially, this compound could find applications in material science or as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of "N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular functions or signaling pathways. Detailed studies would be needed to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds:
"N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide" vs. analog compounds with similar core structures.
Other derivatives of 9H-9,10-[3,4]epipyrroloanthracen with different substituents.
Highlighting Uniqueness: What sets "this compound" apart is its specific functional groups and stereochemistry, which might impart unique biochemical properties and potential for specific applications.
属性
IUPAC Name |
N-[2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-12(25)23-10-11-24-21(26)19-17-13-6-2-3-7-14(13)18(20(19)22(24)27)16-9-5-4-8-15(16)17/h2-9,17-20H,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZSOVNDISHIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2674175.png)


![8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2674180.png)
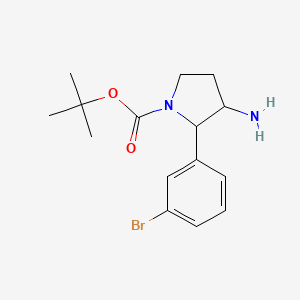
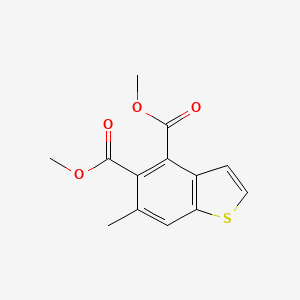
![[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile](/img/new.no-structure.jpg)
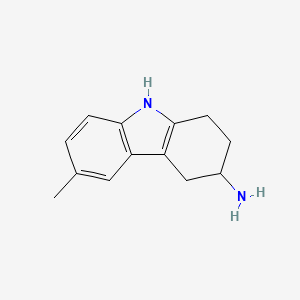
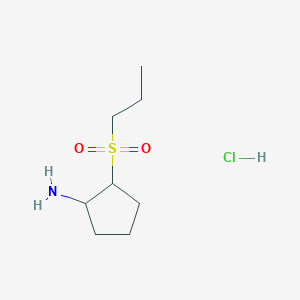
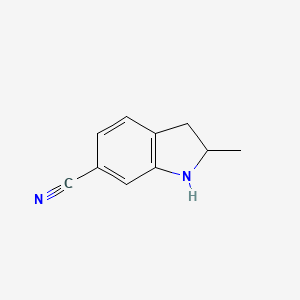
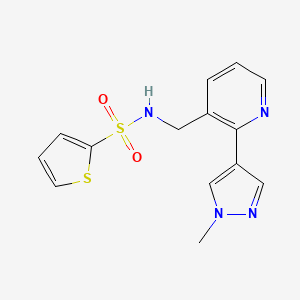
![3-methoxy-1-methyl-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2674194.png)
